Isobutyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate
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Overview
Description
Isobutyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate: is a chemical compound with a complex structure that includes multiple rings and functional groups. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate typically involves the esterification of the corresponding acid with isobutyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Isobutyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: Isobutyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound can be used to study the effects of esters on biological systems. It may also be used in the development of pharmaceuticals .
Medicine: It can be used to synthesize active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique scent makes it valuable in the formulation of perfumes and other scented products .
Mechanism of Action
The mechanism of action of isobutyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological pathways. The compound may also act as a ligand, binding to receptors and modulating their activity .
Comparison with Similar Compounds
Isobutyl acetate: Another ester with similar applications in fragrances and flavors.
Isobutyl isobutyrate: Used in the production of perfumes and as a solvent.
Isobutyl benzoate: Known for its use in the fragrance industry.
Uniqueness: Isobutyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate is unique due to its complex structure, which includes multiple rings and functional groups. This complexity gives it distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
94201-68-0 |
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Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-methylpropyl 2,8,8-trimethyl-1,3,4,5,6,7-hexahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H30O2/c1-13(2)12-20-16(19)18(5)10-8-14-7-6-9-17(3,4)15(14)11-18/h13H,6-12H2,1-5H3 |
InChI Key |
QWLXSPZLVCBDHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1(CCC2=C(C1)C(CCC2)(C)C)C |
Origin of Product |
United States |
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